Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl-

Description

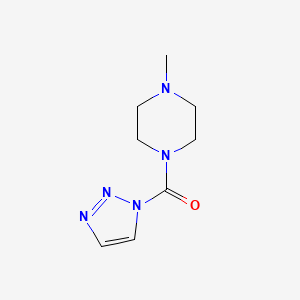

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- (hereafter referred to as Compound A) is a synthetic organic molecule featuring a ketone (methanone) core linked to two distinct heterocyclic moieties: a 4-methylpiperazinyl group and a 1H-1,2,3-triazol-1-yl group. The triazole ring is attached via its 1-position, while the piperazine substituent is methylated at the 4-position.

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)-(triazol-1-yl)methanone |

InChI |

InChI=1S/C8H13N5O/c1-11-4-6-12(7-5-11)8(14)13-3-2-9-10-13/h2-3H,4-7H2,1H3 |

InChI Key |

IVITUMRKXWPRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2C=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation

The foundational step in synthesizing (4-methyl-1-piperazinyl)-1H-1,2,3-triazol-1-ylmethanone involves constructing the 1,2,3-triazole ring via CuAAC. Ethyl propiolate reacts with benzyl azides under catalytic conditions (sodium ascorbate, CuSO₄·5H₂O) in a t-butanol/water (2:1) solvent system to yield ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates. Hydrolysis of these esters with 4 N NaOH produces carboxylic acid intermediates (e.g., 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid), achieving yields of 85–92%.

Key spectral data for triazole intermediates include:

- ¹H NMR : Benzylic protons at δ 5.47 ppm, methoxy groups at δ 3.78 ppm.

- ¹³C NMR : Carbonyl signals at δ 158.86 ppm, aromatic carbons between δ 120–140 ppm.

Synthesis of 4-Methylpiperazine Derivatives

Parallel synthesis of 4-methylpiperazine sulfonamides involves treating benzenesulfonyl chlorides with piperazine in dichloromethane (DCM) at 0°C for 30 minutes. Triethylamine acts as a base, facilitating nucleophilic substitution at the sulfonyl chloride group. Substituted sulfonyl piperazines (e.g., 4-methylbenzenesulfonylpiperazine) are isolated in 78–88% yields after column chromatography.

Coupling Reactions to Form the Methanone Bridge

The final step couples triazole carboxylic acids with 4-methylpiperazine derivatives using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF. This yields (4-methyl-1-piperazinyl)-1H-1,2,3-triazol-1-ylmethanone derivatives with 75–90% efficiency.

Optimization Insights :

- Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of triazole acid to piperazine minimizes side reactions.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperazine group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

- Nitrogen Rings : The 4-methylpiperazine in Compound A may confer higher water solubility compared to piperidinyl analogs (e.g., KT172), which are more lipophilic due to benzyl groups .

Physicochemical Properties

Key Observations :

- Compound A’s lower molecular weight and absence of bulky aryl groups likely enhance solubility compared to analogs.

- The 4-methylpiperazine group balances lipophilicity and solubility, making it more drug-like than fully aromatic derivatives.

Biological Activity

Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Chemical Formula: C₈H₁₃N₅O

- Molecular Weight: 181.22 g/mol

- CAS Number: 46829233

The compound features a methanone group attached to a 4-methyl-1-piperazinyl moiety and a triazole ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- exhibits significant antimicrobial activity. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and subsequently affecting fungal cell membrane integrity. Studies have shown that derivatives of triazoles can be effective against various fungal pathogens, suggesting that this compound may share similar properties.

Anticancer Activity

Preliminary studies have indicated that Methanone may possess anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

The biological activity of Methanone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The triazole moiety can interact with enzymes involved in critical metabolic pathways.

- Cell Membrane Permeability: The piperazine group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

- Signal Transduction Modulation: Preliminary data suggest that the compound may influence signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of Methanone, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1H-1,2,3-Triazole | Simple triazole structure | Antifungal properties |

| 4-Methyl-1-piperazinyl derivatives | Piperazine group present | Antidepressant and anxiolytic effects |

| Methanone derivatives | Varying substituents on methanone | Diverse biological activities |

Methanone's combination of a piperazine group with a triazole ring provides it with unique properties that enhance its biological activity compared to simpler analogs.

Study 1: Antimicrobial Efficacy

A study published in PubChem reported that Methanone demonstrated significant antifungal activity against Candida albicans strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising therapeutic potential for treating fungal infections .

Study 2: Anticancer Potential

In vitro studies conducted on human lung cancer cells revealed that treatment with Methanone resulted in a 50% reduction in cell viability at concentrations above 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death .

Q & A

Q. What synthetic strategies are recommended for introducing the 1H-1,2,3-triazole moiety into piperazinyl-methanone scaffolds?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for constructing 1,2,3-triazole rings. For example, azide precursors can react with alkyne-functionalized piperazine derivatives under standard CuAAC conditions (CuSO₄·5H₂O/sodium ascorbate in a H₂O:tert-BuOH solvent system) to yield triazole-linked compounds . Post-synthetic modifications, such as bromination of the triazole-ethanone intermediate, may require optimization of reaction conditions (e.g., elemental bromine in dioxane at 60°C) to balance yield and stability .

Q. How can researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is essential for resolving bond angles, torsion angles, and intermolecular interactions. SHELXL refinement protocols, including TWIN and HKLF 5 commands, are critical for handling twinned or high-resolution data. Hydrogen bonding networks involving the triazole nitrogen atoms and piperazinyl groups should be analyzed to predict packing efficiency and solubility .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify chemical shifts for triazole protons (δ 7.5–8.5 ppm) and piperazinyl methyl groups (δ 2.2–2.5 ppm).

- HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy.

- FT-IR : Detect C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Systematic SAR studies should focus on:

- Piperazine substitution : Replace the 4-methyl group with bulkier substituents (e.g., 4-benzyl) to modulate lipophilicity and target binding.

- Triazole functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the triazole 4-position to improve metabolic stability.

- Methanone replacement : Substitute the ketone with a bioisostere (e.g., amide, sulfone) to alter pharmacokinetic properties .

Q. What computational methods are effective for predicting binding modes to biological targets?

- Molecular docking (AutoDock Vina, Glide) : Dock the compound into active sites (e.g., HSP90’s ATP-binding pocket) using force fields like OPLS4.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds.

- QM/MM calculations : Evaluate electronic interactions between the triazole ring and catalytic residues .

Q. How should researchers address contradictions in biological activity data across derivatives?

- Dose-response validation : Re-test IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Off-target profiling : Screen against related enzymes (e.g., ABHD6 vs. ABHD12) to rule out non-specific inhibition.

- Crystallographic analysis : Compare ligand-bound and unbound protein structures to identify conformational changes affecting potency .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Flow chemistry : Implement continuous-flow reactors for CuAAC steps to reduce reaction time and improve reproducibility.

- Microwave-assisted synthesis : Accelerate cycloaddition steps (e.g., 30 min at 100°C vs. 24 h conventionally).

- Purification : Use automated flash chromatography with C18 columns to isolate high-purity products (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.